3-Chlorobenzotrifluoride
Overview
Description
3-Chlorobenzotrifluoride, also known as 3-Chloro-alpha,alpha,alpha-trifluorotoluene, is an organic compound with the molecular formula C7H4ClF3. It is a clear, colorless liquid with a distinct odor similar to mothballs. This compound is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzotrifluoride can be synthesized through several methods. One common method involves the chlorination of benzotrifluoride. The reaction typically occurs in the presence of a catalyst such as ferric chloride at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of anhydrous ferric chloride as a catalyst is common due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in both electrophilic and nucleophilic aromatic substitution reactions. For example, it can react with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form corresponding carboxylic acids or reduction to form benzyl derivatives
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid are used for nitration reactions.
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used
Major Products:
Substituted Derivatives: Depending on the nucleophile, various substituted products can be formed.
Oxidized Products: Carboxylic acids or aldehydes can be formed through oxidation
Scientific Research Applications
3-Chlorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chlorobenzotrifluoride depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Parachlorobenzotrifluoride: Similar in structure but with the chlorine atom in the para position.
Benzotrifluoride: Lacks the chlorine atom and is used as a solvent and intermediate in organic synthesis.
Uniqueness: 3-Chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its position of the chlorine atom influences its reactivity in substitution reactions and its interactions with other molecules .
Properties
IUPAC Name |
1-chloro-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCGOUNVIAWCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024773 | |
Record name | 3-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes. | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
117 °F (NFPA, 2010) | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
98-15-7 | |
Record name | M-CHLOROBENZOTRIFLUORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/2878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-Chlorobenzotrifluoride | |
Source | CAS Common Chemistry | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | 3-Chlorobenzotrifluoride | |
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Record name | Benzene, 1-chloro-3-(trifluoromethyl)- | |
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Record name | 3-Chlorobenzotrifluoride | |
Source | EPA DSSTox | |
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Record name | 3-chloro-α,α,α-trifluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.403 | |
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Record name | 3-Chlorobenzotrifluoride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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